Pentaerythritol dinitrate

Vasodilation Nitrate pharmacology Concentration-response

Pentaerythritol dinitrate (PEDN; CAS 1607-01-8) is a nitrate ester of pentaerythritol bearing two -ONO₂ groups on the neopentane scaffold. It is classified as a pentaerythritol nitrate in which two of the four hydroxy groups of pentaerythritol have been converted to the corresponding nitrate ester.

Molecular Formula C5H10N2O8
Molecular Weight 226.14 g/mol
CAS No. 1607-01-8
Cat. No. B157228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol dinitrate
CAS1607-01-8
SynonymsPE2N cpd
pentaerythritol dinitrate
Molecular FormulaC5H10N2O8
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESC(C(CO)(CO[N+](=O)[O-])CO[N+](=O)[O-])O
InChIInChI=1S/C5H10N2O8/c8-1-5(2-9,3-14-6(10)11)4-15-7(12)13/h8-9H,1-4H2
InChIKeyLHSHCLPXMPQXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaerythritol Dinitrate (PEDN) CAS 1607-01-8 – A Distinct Low-Potency Nitrate Metabolite for Targeted Pharmacological and Analytical Research Procurement


Pentaerythritol dinitrate (PEDN; CAS 1607-01-8) is a nitrate ester of pentaerythritol bearing two -ONO₂ groups on the neopentane scaffold. It is classified as a pentaerythritol nitrate in which two of the four hydroxy groups of pentaerythritol have been converted to the corresponding nitrate ester [1]. PEDN occurs primarily as a sequential denitration metabolite of the high-potency nitrovasodilator and explosive pentaerythritol tetranitrate (PETN) and the trinitrate intermediate (PETriN). Unlike its fully nitrated parent PETN (four -ONO₂ groups), PEDN exhibits markedly lower vasodilator potency and is bioactivated through an ALDH-2-independent pathway, features that directly determine its suitability for specific research and industrial applications [2].

Why Pentaerythritol Dinitrate Cannot Be Substituted by Other Organic Nitrates – Critical Pharmacological and Biochemical Differentiation


Pentaerythritol dinitrate is not functionally interchangeable with other organic nitrates such as nitroglycerin (GTN), isosorbide dinitrate (ISDN), pentaerythritol tetranitrate (PETN), or pentaerythritol trinitrate (PETriN). The compound's two nitrate groups place it at a defined position along the potency–bioactivation continuum: its vasodilator EC₅₀ (25 μM) is approximately 3,000-fold weaker than PETN (8.5 nM) [1], and critically, its bioactivation is entirely ALDH-2-independent, in contrast to the ALDH-2-dependent high-potency nitrates GTN, PETN, and PETriN [1][2]. Substituting PEDN with a higher-nitrated congener in pharmacological experiments would confound mechanistic interpretation of ALDH-2-dependent versus -independent pathways, while substituting it in analytical workflows would compromise accurate quantitation of PETN degradation products. The quantitative evidence below establishes that PEDN occupies a unique, non-substitutable position within the pentaerythritol nitrate series and among organic nitrates generally.

Quantitative Differentiation Evidence for Pentaerythritol Dinitrate (CAS 1607-01-8) – Comparator-Based Procurement Guide


Vasodilator EC₅₀ Ranking: PEDN Is 3,000-Fold Less Potent Than PETN in Isolated Rat Aorta

In endothelium-intact rat aortic rings, PEDN exhibited a vasodilator EC₅₀ of 25 μM, ranking it as a low-potency nitrate substantially weaker than its higher-nitrated congeners. By direct head-to-head comparison in the same study, PETN showed EC₅₀ 8.5 nM, GTN 22 nM, and PETriN 0.2 μM [1]. The potency difference between PEDN and PETN is approximately 2,940-fold. PEDN was also markedly weaker than the clinically used ISDN (EC₅₀ 5 μM) but more potent than PEMN (EC₅₀ 1 mM) [1].

Vasodilation Nitrate pharmacology Concentration-response

ALDH-2-Independent Bioactivation: Benomyl Does Not Shift the PEDN Concentration-Response Curve

The ALDH-2 inhibitor benomyl (10 μM) induced a marked rightward shift of the concentration-response curves for PETN (EC₅₀ increased from 8.5 to 27 nM), PETriN, and GTN, but did not significantly affect the vasodilator potency of PEDN, PEMN, ISDN, or ISMN [1]. This differential effect demonstrates that bioactivation of high-potency nitrates (PETN, PETriN, GTN) requires functional ALDH-2, whereas PEDN is bioactivated through an ALDH-2-independent pathway. Consistent with this, benomyl decreased PETN- and GTN-elicited VASP phosphorylation (a cGK-I activity marker) but did not alter VASP phosphorylation elicited by PEDN or other low-potency nitrates [1].

ALDH-2 Bioactivation Nitrate tolerance

Genetic ALDH-2 Deletion Attenuates PETN/PETriN/GTN Vasorelaxation 10-Fold but Spares PEDN

In isolated aortic segments from ALDH-2-/- mice, vasorelaxation in response to PETN, PETriN, and GTN was attenuated approximately 10-fold compared to wild-type (WT) controls, identical to results obtained with pharmacological ALDH-2 inhibition. In striking contrast, PEDN, glyceryl dinitrate (GDN), and PEMN showed no attenuation of vasorelaxation in ALDH-2-/- vessels [1]. Reduced vasodilator potency in the knockout correlated with reduced P-VASP formation and diminished biotransformation of the tetra- and trinitrate compounds, effects absent for PEDN [1]. This genetic evidence independently confirms that ALDH-2-mediated bioactivation is governed by the number of nitrate groups, with the two-nitrate PEDN falling below the threshold for ALDH-2 dependence.

ALDH-2 knockout Genetic model Nitrovasodilator

In Vivo Vasodilator Activity Hierarchy: PEDN Retains Only 1.5% of PETriN Activity in the Dog Model

In an in vivo anesthetized dog model, quantitative dose-response comparisons following intrajugular administration established the relative vasodilator activity ratios of pentaerythritol nitrates. Setting PE trinitrate (PETriN) activity to 100, the relative vasodilator activity of PE dinitrate (PEDN) was 1.5, PE mononitrate was 0.5, and un-nitrated PE was 0 [1]. For broader context, relative to nitroglycerin (NG) set as 100%, the potency of PE trinitrate was approximately 20%, erythrityl tetranitrate 12%, and isosorbide dinitrate 3.5% [1]. Thus, PEDN's vasodilator activity in vivo is approximately 0.3% of nitroglycerin's activity. Tachyphylaxis and cross-tolerance were observed between NG and PE trinitrate, and between PE trinitrate and its metabolites including PEDN [1].

In vivo vasodilation Coronary blood flow Metabolite activity

Physicochemical Differentiation from PETN: Lower Melting Point and Higher Thermal Stability

Pentaerythritol dinitrate exhibits distinctly different physicochemical properties from its fully nitrated parent PETN. The predicted melting point of PEDN is approximately 104°C (MPBPWIN v1.42 estimation) , which is substantially lower than the experimental melting point of PETN at 141.3°C [1]. PEDN has a predicted boiling point of 232.4°C at 760 mmHg , whereas PETN decomposes above 150°C before reaching a boiling point [1]. The predicted vapor pressure of PEDN is 0.0111 mmHg at 25°C , compared to PETN's very low vapor pressure (noted for making detection by vapor-sensing technologies difficult) [1]. These differences arise from the reduced number of nitrate ester groups and the presence of two free hydroxyl groups in PEDN, which alter intermolecular hydrogen bonding and volatility.

Melting point Thermal stability Vapor pressure

Optimal Research and Industrial Application Scenarios for Pentaerythritol Dinitrate (CAS 1607-01-8) Based on Quantitative Differentiation Evidence


Mechanistic Studies of ALDH-2-Independent Organic Nitrate Bioactivation Pathways

PEDN serves as a definitive tool compound for investigating nitrate bioactivation pathways that do not involve mitochondrial aldehyde dehydrogenase (ALDH-2). Unlike PETN, PETriN, and GTN, whose vasodilator responses are attenuated ~10-fold in ALDH-2-/- mice, PEDN-mediated relaxation is fully preserved [1]. Pharmacological inhibition of ALDH-2 with benomyl likewise fails to shift the PEDN concentration-response curve, in direct contrast to the 3.2-fold EC₅₀ rightward shift observed for PETN [2]. Researchers studying ALDH-2-independent nitrate bioactivation should select PEDN as a representative two-nitrate compound, and ensure that comparator compounds span the ALDH-2-dependent range (PETN, PETriN, GTN) for valid mechanistic interpretation.

Development of Nitrate Tolerance-Sparing Therapeutic Strategies Using Low-Potency Nitrate Donors

The clinical limitation of organic nitrates is the rapid development of tolerance, mechanistically linked to ALDH-2 desensitization and mitochondrial oxidative stress induced by high-potency nitrates such as GTN [1]. PEDN, as an ALDH-2-independent nitrate with an EC₅₀ of 25 μM [1] and in vivo relative activity of only 1.5% of PETriN [2], provides a scaffold for designing nitrate donors that deliver therapeutic vasodilation without engaging tolerance-prone bioactivation pathways. Preclinical studies have demonstrated that PETN, which relies on slow-onset PEDN and PEMN metabolite generation, elicits minimal nitrate tolerance even at high doses (100 mg/kg/day in rabbits) [3], confirming the principle that ALDH-2-independent metabolites contribute to tolerance avoidance.

Certified Reference Standard for LC-MS Quantitation of PETN Degradation Products in Forensic and Environmental Analysis

PEDN is an essential certified reference standard for the accurate liquid chromatography-mass spectrometry (LC-MS) quantitation of PETN and its sequential degradation products (PETriN, PEDiN, PEMN) in post-explosion forensic residue analysis and environmental monitoring [1]. The distinct chromatographic retention and mass spectrometric properties of PEDN relative to PETN and PETriN, arising from its two free hydroxyl groups (enabling different ionization behavior), make it indispensable for unambiguous identification and calibration. Procurement of high-purity PEDN reference material is a prerequisite for validated analytical methods compliant with forensic evidentiary standards.

Structure-Activity Relationship (SAR) Studies on the Nitrate Group Number–Potency Correlation

The systematic relationship between nitrate group number and pharmacological potency has been quantitatively established: vasodilator EC₅₀ values in rat aorta span over five orders of magnitude from PETN (8.5 nM, 4 -ONO₂ groups) to PEMN (1 mM, 1 -ONO₂ group), with PEDN (25 μM, 2 -ONO₂ groups) occupying a precisely defined intermediate position [1]. This graded potency series, recapitulated in vivo by the relative activity ratios of 100:1.5:0.5:0 for PETriN:PEDN:PEMN:PE [2], makes the complete pentaerythritol nitrate series a model system for SAR investigations. PEDN is the indispensable two-nitrate representative without which the series is incomplete, and researchers constructing nitrate SAR libraries must include it to maintain experimental continuity across the full -ONO₂ group range.

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